molecular formula C15H22N4O3S B2369198 1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea CAS No. 1903164-51-1

1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea

Cat. No. B2369198
CAS RN: 1903164-51-1
M. Wt: 338.43
InChI Key: QDBUWPKRCKKACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea is a useful research compound. Its molecular formula is C15H22N4O3S and its molecular weight is 338.43. The purity is usually 95%.
BenchChem offers high-quality 1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity and Molecular Docking Studies
One study focuses on the synthesis, crystal structure, and antiproliferative activity of a pyrimidine derivative similar to the compound . The synthesized compound exhibited significant inhibition against various human cancer cell lines, showing promising anticancer activity. Molecular docking studies suggested its potential mechanism of action could involve inhibiting specific protein interactions, highlighting its therapeutic potential in cancer treatment (Huang et al., 2020).

Chemical Synthesis and Structural Analysis
Another area of research involves the chemical synthesis and structural analysis of pyrimidine derivatives. These studies provide valuable insights into the methods of synthesizing complex pyrimidine compounds and analyzing their structural properties using techniques like X-ray diffraction and density functional theory (DFT). Such research is crucial for understanding the compound's chemical behavior and potential interactions in biological systems (Goryaeva et al., 2009).

Biological Applications and Mechanisms
Research on pyrimidine derivatives also explores their biological applications, including their use as inhibitors for specific biological pathways or proteins. For instance, compounds with similar structural features have been studied for their role in inhibiting orexin receptors, which are involved in arousal and stress-related processes. Such studies indicate the potential of pyrimidine derivatives in developing therapeutic agents for psychiatric disorders or stress-induced conditions (Bonaventure et al., 2015).

Environmental and Degradation Studies
Additionally, pyrimidine derivatives have been the subject of environmental studies, particularly in understanding their degradation pathways. Research in this area focuses on the microbial degradation of pyrimidine-based herbicides, revealing the mechanisms through which these compounds are broken down in the environment. This research is vital for assessing the environmental impact of pyrimidine derivatives and their potential accumulation or toxicity (Sharma et al., 2012).

properties

IUPAC Name

1-(3-ethoxypropyl)-3-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S/c1-3-22-9-4-6-16-15(21)17-7-8-19-11(2)18-13-12(14(19)20)5-10-23-13/h5,10H,3-4,6-9H2,1-2H3,(H2,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBUWPKRCKKACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)NCCN1C(=NC2=C(C1=O)C=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea

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